molecular formula C15H14O3S B12656219 2,3-Dihydro-1H-inden-2-ol benzenesulphonate CAS No. 83732-69-8

2,3-Dihydro-1H-inden-2-ol benzenesulphonate

Cat. No.: B12656219
CAS No.: 83732-69-8
M. Wt: 274.3 g/mol
InChI Key: FDWHEOIFRUVCQG-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-inden-2-ol benzenesulphonate is an organic compound with the molecular formula C15H14O3S and a molecular weight of 27433486 It is known for its unique structure, which includes an indene moiety fused with a benzenesulphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-inden-2-ol benzenesulphonate typically involves the reaction of 2,3-Dihydro-1H-inden-2-ol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,3-Dihydro-1H-inden-2-ol+Benzenesulfonyl chloride2,3-Dihydro-1H-inden-2-ol benzenesulphonate+HCl\text{2,3-Dihydro-1H-inden-2-ol} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,3-Dihydro-1H-inden-2-ol+Benzenesulfonyl chloride→2,3-Dihydro-1H-inden-2-ol benzenesulphonate+HCl

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-inden-2-ol benzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulphonate group to a sulfonic acid or other reduced forms.

    Substitution: The benzenesulphonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfonic acids.

    Substitution: Various substituted indene derivatives.

Scientific Research Applications

2,3-Dihydro-1H-inden-2-ol benzenesulphonate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-inden-2-ol benzenesulphonate involves its interaction with molecular targets such as enzymes or receptors. The benzenesulphonate group can participate in various biochemical pathways, influencing the activity of target molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-2-ol: The parent compound without the benzenesulphonate group.

    Benzenesulfonic acid: A simpler sulfonic acid derivative.

    Indene derivatives: Compounds with similar indene structures but different functional groups.

Uniqueness

2,3-Dihydro-1H-inden-2-ol benzenesulphonate is unique due to the combination of the indene moiety and the benzenesulphonate group, which imparts distinct chemical and physical properties

Properties

CAS No.

83732-69-8

Molecular Formula

C15H14O3S

Molecular Weight

274.3 g/mol

IUPAC Name

2,3-dihydro-1H-inden-2-yl benzenesulfonate

InChI

InChI=1S/C15H14O3S/c16-19(17,15-8-2-1-3-9-15)18-14-10-12-6-4-5-7-13(12)11-14/h1-9,14H,10-11H2

InChI Key

FDWHEOIFRUVCQG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)OS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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